Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate
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Overview
Description
Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate is a heterocyclic compound that belongs to the thienopyridine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylthiophene-3-carboxylic acid with a suitable nitrile in the presence of a base, followed by esterification to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of a nitro group yields an amine .
Scientific Research Applications
Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methylpyridine: Similar in structure but lacks the thiophene ring.
Ethyl 7-hydroxy-2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxylate: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 2-methyl-4-oxo-1H-thieno[3,4-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-5-3-7(12)6-4-15-9(8(6)11-5)10(13)14-2/h3-4,11H,1-2H3 |
InChI Key |
FSBMVPKWFIVFNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CSC(=C2N1)C(=O)OC |
Origin of Product |
United States |
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